An In-depth Technical Guide to Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6): A Key Intermediate in the Synthesis of Biologically Active Benzoxazepinones
An In-depth Technical Guide to Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6): A Key Intermediate in the Synthesis of Biologically Active Benzoxazepinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, bearing the CAS number 335153-23-6, is a pivotal synthetic intermediate in the construction of various heterocyclic scaffolds of significant pharmacological interest. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol, and its critical application in the preparation of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones. The subsequent biological evaluation of these downstream products has revealed promising activities, including Rho-associated protein kinase (ROCK) inhibition for potential glaucoma treatment and Traf2- and Nck-interacting kinase (TNIK) inhibition with implications for colorectal cancer therapy. This document serves as a crucial resource for researchers engaged in medicinal chemistry and drug discovery, offering insights into the synthesis, characterization, and therapeutic potential of compounds derived from this versatile intermediate.
Physicochemical Properties and Safety Data
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is an organic compound that presents as a beige-yellow solid.[3] Its core structure features a hexanoate backbone functionalized with a methyl ester, a formyl group, and a nitrophenoxy moiety.[4]
| Property | Value | Source |
| CAS Number | 335153-23-6 | [5] |
| Molecular Formula | C₁₄H₁₇NO₆ | [2] |
| Molecular Weight | 295.29 g/mol | [2][5] |
| Boiling Point (Predicted) | 433.6 ± 35.0 °C | [1] |
| Density (Predicted) | 1.231 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Storage | 2-8°C, under an inert atmosphere, protected from light, dry, and sealed. | [2][6] |
Safety Profile:
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Synthesis Protocol
The synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is achieved through the nitration of its precursor, methyl 2-(2-formylphenoxy)hexanoate. The following protocol is a detailed, step-by-step methodology based on established procedures.[3]
Diagram of Synthesis Workflow:
Caption: Synthesis workflow for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.
Experimental Procedure:
-
Reactor Setup: A 250 ml four-neck reactor is equipped with a Teflon half-moon paddle stirrer, a thermometer, a 50 ml dropping funnel, a cooling coil, and a nitrogen inlet.
-
Acid Charging: Charge the reactor with 123 g of 96% concentrated sulfuric acid.
-
Cooling: Cool the reaction medium to approximately 5°C.
-
Substrate Addition: Add 30 g (0.12 mole) of methyl 2-(2-formylphenoxy)hexanoate at the same temperature.
-
Stirring: Stir the mixture for 15 minutes.
-
Nitration: Add 15.9 g (0.126 mole) of a nitrating mixture (50/50) over 2 hours, maintaining the reaction temperature at approximately 5°C.
-
Quenching: Add 76.9 g of ice over 30 minutes, which will result in an H₂SO₄ concentration of 60%.
-
Filtration: Stir the reaction mixture for 10 minutes and then filter through a No. 3 fritted funnel.
-
Work-up: Dissolve the crude product in 100 ml of dichloromethane and wash with two 50 ml portions of water.
-
Isolation: Concentrate the decanted organic phase in a rotary evaporator at 20°C to 70°C under 20 mm of mercury for 2 hours.
This procedure typically yields approximately 32.7 g of a beige-yellow solid, corresponding to a 92.4% yield of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate with a purity of 96.7% as determined by gas chromatography.[3]
Spectroscopic and Crystallographic Characterization
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized intermediate.
¹H NMR Spectroscopy:
The ¹H NMR spectrum in DMSO-d₆ shows the following characteristic peaks:
-
δ 0.91 (t, 3H, CH₃)
-
δ 1.38 (m, 2H, CH₂-CH₃)
-
δ 1.51 (m, 2H, CH₂-CH₂-CH₃)
-
δ 2.02 (m, 2H, CH₂-CH)
-
δ 5.24 (t, 1H, CH)
-
δ 7.34 (d, J=9 Hz, 1H, aromatic)[3]
Infrared (IR) Spectroscopy (Predicted):
Based on the functional groups present, the IR spectrum is expected to exhibit the following characteristic absorption bands:
-
~2960-2850 cm⁻¹: C-H stretching (alkane)
-
~1750 cm⁻¹: C=O stretching (ester)
-
~1700 cm⁻¹: C=O stretching (aldehyde)
-
~1520 and ~1340 cm⁻¹: N-O stretching (nitro group)
-
~1250 cm⁻¹: C-O stretching (ether)
Mass Spectrometry (MS) (Predicted):
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 295 is expected. Key fragmentation patterns would likely involve:
-
Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 264.
-
Cleavage of the hexanoate side chain.
-
Fragmentation of the aromatic ring.
X-ray Crystallography:
A crystallographic study of racemic Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate confirms its molecular structure.[7] Key structural features include:
-
The plane of the ester group of the methyl hexanoate side chain is at a dihedral angle of 80.0 (2)° with the benzene ring.
-
The nitro group is nearly coplanar with the benzene ring, with a dihedral angle of 10.3 (2)°.
-
In the crystal, molecules form weak aromatic C—H⋯O(nitro) hydrogen-bonding interactions, resulting in inversion dimers.[7]
Application in the Synthesis of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones
The primary utility of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is as a precursor for the synthesis of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones.[1] This transformation is a critical step in the development of novel therapeutic agents.
Proposed Synthetic Pathway:
The synthesis involves a reductive cyclization reaction. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the formyl group to form the oxazepinone ring.
Caption: Proposed synthesis of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones.
Representative Experimental Protocol (Illustrative):
-
Dissolution: Dissolve Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a reducing agent, for example, 10% Palladium on carbon (Pd/C).
-
Reduction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-one.
Note: The specific reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired outcomes.
Therapeutic Potential of Downstream Benzoxazepinones
The benzoxazepinone scaffold is a "privileged structure" in medicinal chemistry, and derivatives synthesized from Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate have shown significant promise in various therapeutic areas.
ROCK Inhibition for Glaucoma: Derivatives of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one have been identified as a new class of potent ROCK inhibitors.[7] These compounds have demonstrated the ability to lower intraocular pressure in preclinical models, suggesting their potential as a novel treatment for glaucoma.[7]
TNIK Inhibition for Colorectal Cancer: A series of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives have been discovered as selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK).[2] TNIK is a downstream signaling protein in the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancer. Potent and selective TNIK inhibitors from this class have shown anti-proliferative and anti-migratory effects in in-vitro assays and antitumor activity in xenograft mouse models.[2]
Antitumor Activity in Prostate Cancer: Libraries of 1,4-benzodiazepin-3-one derivatives, which share a similar core structure, have been screened for antitumor activity. Certain compounds have shown potent and selective antiproliferative activity against prostate cancer cell lines.
Conclusion
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a valuable and versatile intermediate for the synthesis of a range of biologically active benzoxazepinone derivatives. Its straightforward synthesis and the significant therapeutic potential of its downstream products make it a compound of high interest for researchers in medicinal chemistry and drug development. This guide provides the essential technical information to facilitate its synthesis, characterization, and further exploration in the quest for novel therapeutics.
References
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Li, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry.
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PubMed. (2021). Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as potential antitumor agents against prostate cancer. Retrieved from [Link]
- Dale, J. A., & White, J. M. (2012). rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1395.
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MySkinRecipes. (n.d.). 7-Amino-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one. Retrieved from [Link]
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PubMed. (2022). Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Retrieved from [Link]
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MySkinRecipes. (n.d.). 7-Amino-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one. Retrieved from [Link]
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PubMed. (2021). Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Retrieved from [Link]
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ResearchGate. (2021). Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Retrieved from [https://www.researchgate.net/publication/351989006_Discovery_of_34-dihydrobenzo[f][4]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma]([Link]4]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma)
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ResearchGate. (2022). Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Retrieved from [https://www.researchgate.net/publication/357597935_Discovery_of_34-Dihydrobenzo[f][4]oxazepin-5(2H)-one_Derivatives_as_a_New_Class_of_Selective_TNIK_Inhibitors_and_Evaluation_of_Their_Anti-Colorectal_Cancer_Effects]([Link]4]oxazepin-5(2H)-one_Derivatives_as_a_New_Class_of_Selective_TNIK_Inhibitors_and_Evaluation_of_Their_Anti-Colorectal_Cancer_Effects)
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LookChem. (n.d.). Cas 335153-23-6,Methyl 2-(2-forMyl-4-nitrophenoxy)hexanoate. Retrieved from [Link]
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